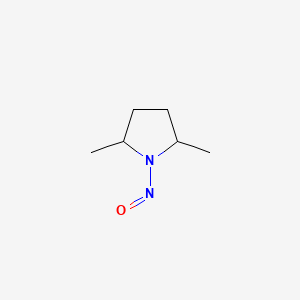
methyl (2E)-3-nitroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-nitroprop-2-enoate is an organic compound characterized by the presence of a nitro group and an ester functional group. It is a derivative of nitroalkenes and is known for its applications in various chemical reactions and industrial processes. The compound’s structure allows it to participate in a range of chemical transformations, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2E)-3-nitroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with a nitroalkane under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium carbonate to facilitate the addition of the nitro group to the alkene.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize nitrating agents like nitric acid or nitrogen dioxide in the presence of a catalyst to achieve high yields. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-3-nitroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroesters or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroesters or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitroalkenes or esters.
Scientific Research Applications
Methyl (2E)-3-nitroprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl (2E)-3-nitroprop-2-enoate exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Methyl (2E)-3-nitrobut-2-enoate: Similar structure but with an additional carbon in the alkyl chain.
Ethyl (2E)-3-nitroprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2E)-3-nitrohex-2-enoate: Similar structure but with a longer alkyl chain.
Uniqueness: Methyl (2E)-3-nitroprop-2-enoate is unique due to its specific combination of a nitro group and a methyl ester group, which imparts distinct reactivity and properties. This combination makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
52745-92-3 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



